N-Des(4-methylbenzenesulfonamide) 4'-Nitro Tolafentrine
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Overview
Description
N-Des(4-methylbenzenesulfonamide) 4’-Nitro Tolafentrine is a chemical compound with the molecular formula C21H23N3O4 and a molecular weight of 381.43 g/mol . This compound is known for its unique structural features, which include a nitro group and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(4-methylbenzenesulfonamide) 4’-Nitro Tolafentrine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Nitro Group:
Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride under basic conditions.
Final Assembly: The final step involves coupling the nitro-substituted aromatic ring with the sulfonamide-containing moiety under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Des(4-methylbenzenesulfonamide) 4’-Nitro Tolafentrine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Des(4-methylbenzenesulfonamide) 4’-Nitro Tolafentrine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-Des(4-methylbenzenesulfonamide) 4’-Nitro Tolafentrine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Des(4-methylbenzenesulfonamide) 4’-Nitro Tolafentrine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Des(4-methylbenzenesulfonamide) Tolafentrine: Lacks the nitro group, which affects its reactivity and biological activity.
4’-Nitro Tolafentrine: Lacks the sulfonamide group, leading to different chemical and biological properties.
Uniqueness
N-Des(4-methylbenzenesulfonamide) 4’-Nitro Tolafentrine is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.
Properties
CAS No. |
35134-99-7 |
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Molecular Formula |
C₂₁H₂₃N₃O₄ |
Molecular Weight |
381.43 |
Synonyms |
(10bS)-8,9-Dimethoxy-2-methyl-6-(4-nitrophenyl)-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridine; cis-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methyl-6-(4-nitrophenyl)-benzo[c][1,6]naphthyridine |
Origin of Product |
United States |
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